molecular formula C24H26N2O2 B7696690 N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide

Cat. No. B7696690
M. Wt: 374.5 g/mol
InChI Key: NFSCTPXBBWMVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide, also known as CQMA, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research studies.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide has been found to have potential applications in various scientific research studies. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have potential applications in the field of neuroscience. Studies have shown that this compound can modulate certain neurotransmitter receptors and can be used as a tool for studying the mechanisms of neuronal communication.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide is not fully understood. However, studies have shown that this compound can interact with certain proteins and enzymes in the body, leading to various physiological effects. This compound has been found to modulate the activity of certain enzymes involved in cancer cell proliferation. This compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal communication.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by modulating the activity of certain enzymes involved in cell proliferation. This compound has also been found to modulate the activity of certain neurotransmitter receptors in the brain, leading to changes in neuronal communication. In addition, this compound has been found to have anti-inflammatory properties and can reduce inflammation in certain tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is its unique properties. This compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to modulate certain neurotransmitter receptors in the brain, making it a useful tool for studying the mechanisms of neuronal communication. However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry and can be time-consuming.

Future Directions

There are several future directions for research involving N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide. One of the major directions is to further study its anti-cancer properties and its potential applications in cancer treatment. Another direction is to study its potential applications in the field of neuroscience and its effects on neuronal communication. In addition, future research can focus on developing more efficient synthesis methods for this compound and exploring its potential applications in other scientific research fields.
Conclusion
In conclusion, this compound is a novel compound that has unique properties and potential applications in various scientific research studies. Its anti-cancer properties and effects on neuronal communication make it a promising candidate for cancer research and neuroscience. However, its complex synthesis process and limitations in lab experiments require further research to fully understand its potential applications.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzamide involves the reaction of 2-hydroxy-3-(chloromethyl)quinoline with cyclohexylamine and 4-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

properties

IUPAC Name

N-cyclohexyl-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17-11-13-18(14-12-17)24(28)26(21-8-3-2-4-9-21)16-20-15-19-7-5-6-10-22(19)25-23(20)27/h5-7,10-15,21H,2-4,8-9,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSCTPXBBWMVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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